methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a cyanoethyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the cyanoethyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl and fluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-cyanoethyl)-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 1-(2-cyanoethyl)-6-(4-bromophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorophenyl and bromophenyl analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are recognized for their wide range of biological activities, including:
- Analgesic effects
- Antimicrobial properties
- Antipyretic activity
- Anxiolytic effects
- Vasodilating capabilities
- Inhibition of phosphodiesterase 4B (PDE4B)
- Potential as bronchodilators and anti-chagasic agents .
The unique structural features of pyrazolo[3,4-b]pyridines contribute to their biological efficacy, making them valuable in medicinal chemistry.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. Key factors influencing its activity include:
- Steric bulkiness of substituents on the pyrazolo ring.
- Positioning of hydrophobic tails relative to the acidic head group.
- Distance between functional groups within the compound .
For instance, modifications at the C-6 position with different aryl groups have shown to enhance potency against specific targets such as peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and inflammation .
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For example, derivatives have been shown to inhibit critical proteins involved in cancer cell proliferation, including cyclin-dependent kinases and various kinases associated with tumor growth . The compound's ability to affect apoptotic pathways and disrupt cancer cell signaling makes it a candidate for further investigation in oncology.
Antitubercular Activity
Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis. In vitro assays demonstrated significant inhibitory effects on the growth of this pathogen, suggesting that modifications to the pyrazolo scaffold can yield effective antitubercular agents . The mechanism appears to involve binding interactions with pantothenate synthetase, a crucial enzyme in bacterial metabolism.
Other Biological Activities
In addition to its anticancer and antimicrobial properties, this compound has been studied for its role as a selective inhibitor of adenosine receptors and phosphodiesterase enzymes. These activities suggest potential applications in treating conditions like asthma and cardiovascular diseases .
In Vitro Studies
A series of in vitro tests have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Notably, compounds with specific substitutions at the C-6 position showed enhanced efficacy compared to unsubstituted analogs .
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as PPARα. The results suggest that the compound fits well into the binding pocket, forming critical hydrogen bonds that stabilize the interaction and enhance receptor activation .
Properties
Molecular Formula |
C18H15FN4O2 |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3 |
InChI Key |
MGCJFDRGSKTEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.